molecular formula C23H25N5O4S B4576852 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B4576852
M. Wt: 467.5 g/mol
InChI Key: CMDFMCBHSPTNRF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.16272547 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Anticonvulsant Agents : A study by Amir et al. (2011) explored the synthesis of benzothiazole derivatives, including morpholino derivatives, as potential anticonvulsant agents. Their research indicated promising leads in this domain, particularly for morpholino derivatives (Amir, M., Asif, S., Ali, I., & Hassan, M., 2011).

  • Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized various 1,3,4-oxadiazole compounds, which include morpholino acetamide derivatives, and evaluated their antimicrobial and hemolytic activities. These compounds displayed significant activity against microbial species (Gul, S., et al., 2017).

  • Antimicrobial Activity of Benzoxazole Derivatives : Temiz-Arpacı et al. (2005) conducted a study on benzoxazole derivatives, including morpholino acetamido compounds, for their antimicrobial properties. These compounds exhibited broad-spectrum activity against various microbial strains (Temiz-Arpacı, Ö., et al., 2005).

Antitumor Activity

  • Antitumor Properties of Benzothiazole Derivatives : Yurttaş et al. (2015) synthesized benzothiazole derivatives with antitumor activity. This research provides insights into the potential use of similar compounds in cancer research (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).

  • Synthesis and Biological Activities of Triazole Compounds : Liu et al. (2005) investigated the synthesis of novel triazole compounds containing thioamide group, including their antifungal and plant growth regulating activities. These findings highlight the versatility of such compounds in different biological applications (Liu, F.-Q., et al., 2005).

Anti-inflammatory and Analgesic Activities

  • Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) explored thiazolyl N-benzyl-substituted acetamide derivatives, including morpholino compounds, for their Src kinase inhibitory and anticancer activities. This research opens up avenues for the use of such compounds in cancer treatment (Fallah-Tafti, A., et al., 2011).

  • Synthesis and Investigation of Triazole Derivatives' Antimicrobial Activities : Altıntop et al. (2011) synthesized triazole derivatives and investigated their antimicrobial activities. These compounds could be potential candidates in the development of new antimicrobials (Altıntop, M., et al., 2011).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c29-22(24-17-6-7-19-20(14-17)32-13-12-31-19)16-33-23-26-25-21(15-27-8-10-30-11-9-27)28(23)18-4-2-1-3-5-18/h1-7,14H,8-13,15-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDFMCBHSPTNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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